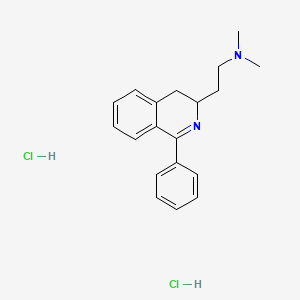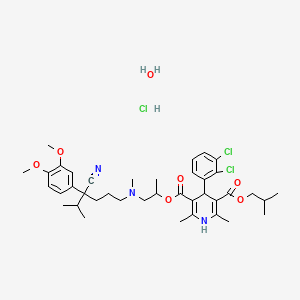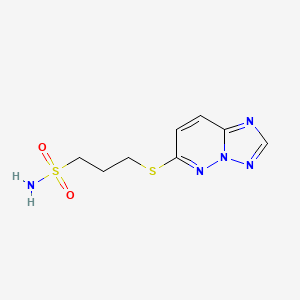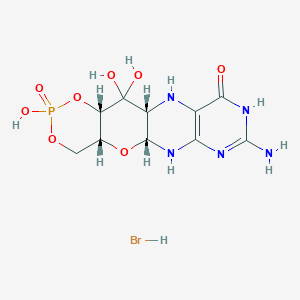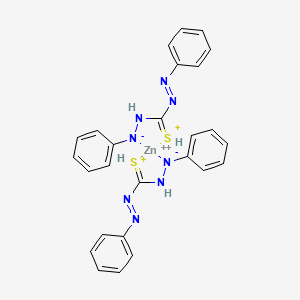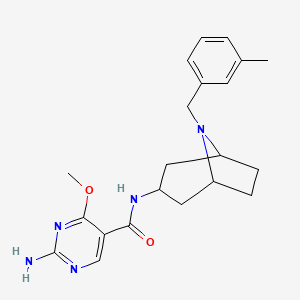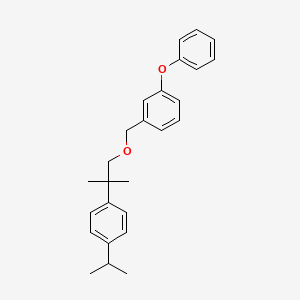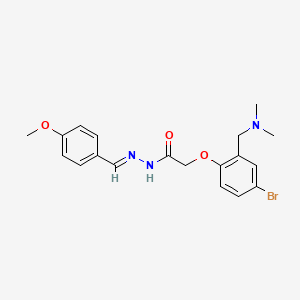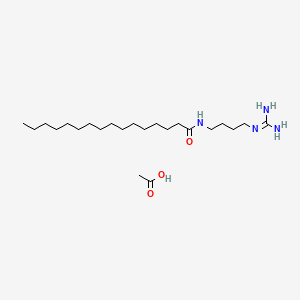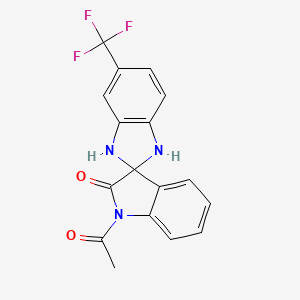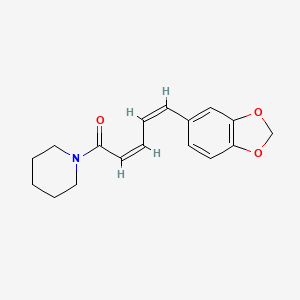
Chavicine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chavicine is a compound found in black pepper and other species of the genus Piper. It is one of the four geometric isomers of piperine. This compound is formed from its isomer piperine under the influence of light, especially ultraviolet light. This compound is known for its pungency, although its flavor has been reported as flavorless. This compound can re-isomerize back to piperine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chavicine, being an isomer of piperine, can be synthesized through the isomerization of piperine. The process involves the exposure of piperine to light, particularly ultraviolet light, which induces the cis-trans isomerization to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of piperine from black pepper, followed by its isomerization. The extraction process can be carried out using solvents such as ethyl alcohol, chloroform, petroleum ether, or diethyl ether. The extracted piperine is then subjected to ultraviolet light to convert it into this compound .
Chemical Reactions Analysis
Types of Reactions
Chavicine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Chavicine has several scientific research applications, including:
Chemistry: Used as a model compound for studying isomerization and other chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as its role in enhancing the bioavailability of other compounds.
Industry: Utilized in the food industry for its pungency and as a flavoring agent.
Mechanism of Action
Chavicine exerts its effects through various mechanisms. It is known to interact with molecular targets and pathways involved in oxidative stress and inflammation. For instance, this compound has been shown to form complexes with proteins, which may contribute to its biological activities. Additionally, it can modulate signaling pathways such as the phosphatidylinositol-3-kinase/Akt pathway, which is important for cell survival and proliferation .
Comparison with Similar Compounds
Chavicine is one of the four geometric isomers of piperine. The other isomers include:
Piperine: The most abundant and well-known isomer, known for its pungency.
Isothis compound: Another isomer with different geometric configuration.
Isopiperine: The fourth isomer with its own unique properties.
Compared to these isomers, this compound is unique in its formation through light-induced isomerization and its ability to re-isomerize back to piperine. This dynamic equilibrium between this compound and piperine adds to its distinctiveness .
Properties
CAS No. |
495-91-0 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2Z,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2-,7-3- |
InChI Key |
MXXWOMGUGJBKIW-PORYWJCVSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C\C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



